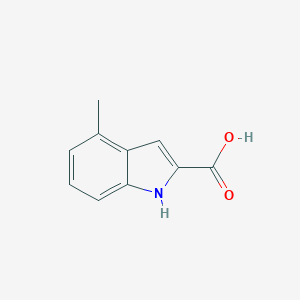

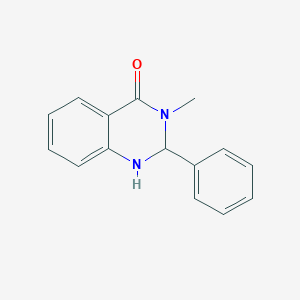

3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

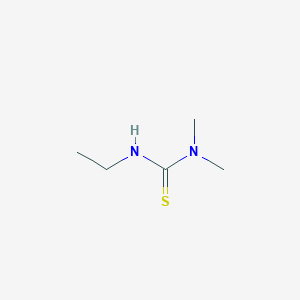

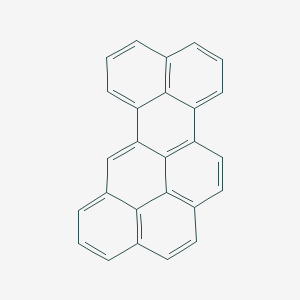

3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one is a derivative of the dihydroquinazolinone family, a class of compounds known for their diverse pharmacological activities. The core structure of dihydroquinazolinones consists of a bicyclic system containing a quinazoline moiety fused with a dihydropyrimidinone ring. The specific compound carries a methyl group at the third position and a phenyl group at the second position of the dihydroquinazolinone scaffold.

Synthesis Analysis

The synthesis of dihydroquinazolinone derivatives, including 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, typically involves a one-pot, multi-component reaction. This reaction often includes the condensation of isatoic anhydride, an aromatic aldehyde, and an amine or ammonium acetate. Various catalysts have been employed to facilitate this reaction, such as silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol , dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation , and 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane under thermal and solvent-free conditions . These methods highlight the versatility and adaptability of the synthesis process, allowing for modifications to improve yields, reduce reaction times, and enhance environmental friendliness.

Molecular Structure Analysis

The molecular structure of dihydroquinazolinones is characterized by the presence of a fused bicyclic system. The conformational analysis and molecular modeling studies, although not directly on 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, provide insight into the general structural features of related compounds. These studies can involve computational methods such as molecular mechanics calculations and may include single-crystal X-ray analysis and NMR spectroscopy to elucidate the preferred conformations and electronic properties of the molecules .

Chemical Reactions Analysis

Dihydroquinazolinones can undergo various chemical reactions, expanding their chemical diversity and potential applications. For instance, the alkylation of dihydroquinazolinone derivatives can lead to the formation of heterocyclicethyl-substituted compounds, which can further react with reagents like hydrazine hydrate, phenylhydrazine, and thiourea to yield a range of functionalized products . Additionally, carbonylative synthesis approaches have been explored, utilizing CO precursors and catalysts like elemental selenium to introduce carbonyl groups into the dihydroquinazolinone framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinazolinones are influenced by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of functional groups such as the phenyl ring and methyl group can affect the compound's reactivity, acidity, and overall chemical behavior. The synthesis in aqueous media and the use of environmentally benign catalysts like b-cyclodextrin also underscore the importance of understanding the solubility and interactions of these compounds in water .

Propiedades

IUPAC Name |

3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPKSZILRECDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.